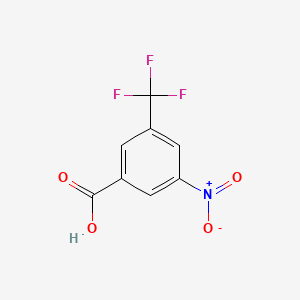

3-Nitro-5-(trifluoromethyl)benzoic acid

描述

Nomenclature and Chemical Identity

The systematic identification of 3-Nitro-5-(trifluoromethyl)benzoic acid is established through standardized nomenclature and unique identifiers.

IUPAC Name

The internationally recognized name for this compound under the rules of the International Union of Pure and Applied Chemistry (IUPAC) is This compound .

Synonyms

This compound is also known by several other names, including:

3-Carboxy-5-nitrobenzotrifluoride nih.gov

3-Nitro-5-trifluoromethyl benzoic acid alfa-chemical.com

5-Nitro-3-(trifluoromethyl)benzoic acid

CAS Number

The Chemical Abstracts Service (CAS) has assigned the unique identifier 328-80-3 to this compound. nih.govalfa-chemical.combeilstein-journals.orgchemicalbook.com

Molecular Formula

The molecular formula for this compound is C8H4F3NO4 . nih.govbeilstein-journals.orgchemicalbook.com

Molecular Weight

The molecular weight of the compound is 235.12 g/mol . nih.govbeilstein-journals.orgchemicalbook.com

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 328-80-3 |

| Molecular Formula | C8H4F3NO4 |

| Molecular Weight | 235.12 g/mol |

Historical Context of Research

While a definitive timeline for the initial synthesis of this compound is not extensively documented in readily available literature, its emergence is closely tied to the broader exploration of fluorinated organic compounds in the mid-20th century. Research into related structures, such as other trifluoromethyl-substituted benzamides, was being conducted as early as 1969 for applications like anticoccidial agents.

The primary focus of research involving this compound has been on its utility as a chemical intermediate. It is recognized as a versatile building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry. alfa-chemical.com Its high reactivity makes it a valuable component in various research and development projects aimed at creating new fine chemicals and active pharmaceutical ingredients. alfa-chemical.com The presence of the nitro and trifluoromethyl groups on the benzoic acid ring allows for a variety of chemical transformations, making it a key starting material in multi-step synthetic pathways.

Early Reporting of Synthesis

Detailed early reports specifically documenting the synthesis of this compound are not prominently available in the surveyed scientific literature. However, the synthesis of a structurally similar compound, 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid, was first described by Welch and his colleagues in 1969. nih.gov This suggests that synthetic strategies for related compounds were being developed during this period. The common method for synthesizing such molecules involves the nitration of a precursor molecule, in this case, a trifluoromethyl-substituted benzoic acid. This process typically utilizes a mixture of nitric acid and sulfuric acid to introduce the nitro group onto the aromatic ring.

The synthesis of this compound would likely proceed via the direct nitration of 3-(trifluoromethyl)benzoic acid. The trifluoromethyl group is a meta-directing deactivator, while the carboxylic acid group is also a meta-director. Therefore, the nitration of 3-(trifluoromethyl)benzoic acid would be expected to yield the 3,5-disubstituted product.

Below are tables detailing the key properties of this compound and a list of the chemical compounds mentioned in this article.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 328-80-3 |

| Molecular Formula | C₈H₄F₃NO₄ |

| Molecular Weight | 235.12 g/mol |

| Alternate Name | 3-Carboxy-5-nitrobenzotrifluoride |

Structure

3D Structure

属性

IUPAC Name |

3-nitro-5-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NO4/c9-8(10,11)5-1-4(7(13)14)2-6(3-5)12(15)16/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODCLHXGXGFBBTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10346941 | |

| Record name | 3-Nitro-5-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10346941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

328-80-3 | |

| Record name | 3-Nitro-5-(trifluoromethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=328-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nitro-5-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10346941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-nitro-5-(trifluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Reactions of 3 Nitro 5 Trifluoromethyl Benzoic Acid

Synthetic Routes to 3-Nitro-5-(trifluoromethyl)benzoic acid

This compound is a valuable aromatic carboxylic acid derivative, characterized by the presence of both a nitro group and a trifluoromethyl group on the benzene (B151609) ring. Its synthesis is of significant interest due to its application as a key intermediate in the production of pharmaceuticals and agrochemicals. The synthetic approaches to this compound can be broadly categorized into laboratory-scale preparations and methods adaptable for industrial production.

Preparation from Precursors

The primary and most direct precursor for the synthesis of this compound is 3-(trifluoromethyl)benzoic acid. The introduction of a nitro group onto the aromatic ring of this precursor is achieved through an electrophilic aromatic substitution reaction, specifically nitration. This reaction typically involves the use of a nitrating agent, which is a mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

The trifluoromethyl group (-CF₃) is a meta-directing deactivator, while the carboxylic acid group (-COOH) is also a meta-directing deactivator. Therefore, the nitration of 3-(trifluoromethyl)benzoic acid will direct the incoming nitro group to the position meta to both existing substituents, which is the 5-position, yielding the desired this compound.

Industrial Production Methods

While specific proprietary industrial production methods are often not publicly disclosed in detail, the large-scale synthesis of this compound would likely be an optimized version of the laboratory nitration of 3-(trifluoromethyl)benzoic acid. Key considerations for industrial production include cost-effectiveness, safety, yield, and purity.

Industrial-scale nitration reactions are often carried out in specialized reactors that allow for precise control of temperature, as nitration is a highly exothermic process. The use of continuous flow reactors is becoming more common for such reactions, as they offer better heat and mass transfer, leading to improved safety and product consistency. In a continuous flow setup, the reactants are continuously pumped through a reactor where they mix and react, and the product is continuously removed. This method can offer higher throughput and better control over reaction parameters compared to traditional batch processing.

Post-reaction work-up in an industrial setting would involve neutralization of the strong acid, separation of the product, and purification, likely through crystallization, to meet the high purity standards required for its use as a pharmaceutical or agrochemical intermediate.

Laboratory Synthesis Approaches

In a laboratory setting, the synthesis of this compound is typically performed via the nitration of 3-(trifluoromethyl)benzoic acid using a mixture of concentrated nitric acid and sulfuric acid.

A general laboratory procedure involves the slow addition of 3-(trifluoromethyl)benzoic acid to a cooled mixture of concentrated nitric and sulfuric acids. The reaction mixture is then stirred, often at a controlled temperature, to allow the nitration to proceed to completion. The progress of the reaction can be monitored using techniques such as thin-layer chromatography (TLC). Upon completion, the reaction mixture is typically poured onto ice, which causes the product to precipitate out of the solution. The crude product is then collected by filtration, washed with water to remove any residual acid, and can be further purified by recrystallization from a suitable solvent, such as an ethanol-water mixture, to yield the pure this compound.

Specific Reaction Pathways for Derivatives (e.g., 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid)

A notable derivative of this compound is 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid. This compound is not typically synthesized directly from this compound but rather from a different precursor, 2-chloro-5-(trifluoromethyl)benzonitrile (B1329294). prepchem.com

The synthesis of 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid involves the nitration of 2-chloro-5-(trifluoromethyl)benzonitrile using a nitrating acid mixture. prepchem.com This is followed by the hydrolysis of the nitrile group (-CN) to a carboxylic acid group (-COOH). This two-step process highlights a common strategy in organic synthesis where the desired functional groups are introduced sequentially.

Table 1: Synthesis of 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid

| Starting Material | Reagents | Product |

| 2-chloro-5-(trifluoromethyl)benzonitrile | Nitrating acid mixture (HNO₃/H₂SO₄) | 2-chloro-3-nitro-5-(trifluoromethyl)benzonitrile |

| 2-chloro-3-nitro-5-(trifluoromethyl)benzonitrile | H₂O, H⁺ or OH⁻ | 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid |

Chemical Reactivity and Derivatization

The chemical reactivity of this compound is primarily dictated by the carboxylic acid group, which can undergo a variety of transformations to produce a range of derivatives. The presence of the electron-withdrawing nitro and trifluoromethyl groups on the aromatic ring can influence the reactivity of the carboxylic acid.

Reactions of the Carboxylic Acid Group

The carboxylic acid functional group of this compound is a versatile handle for further chemical modifications. Common reactions include esterification, amide formation, and conversion to the acyl chloride.

Esterification: this compound can be converted to its corresponding esters through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. For instance, reacting the acid with methanol (B129727) in the presence of a catalytic amount of sulfuric acid yields methyl 3-nitro-5-(trifluoromethyl)benzoate. soton.ac.uk The reaction is typically carried out under reflux conditions to drive the equilibrium towards the formation of the ester.

Amide Formation: The carboxylic acid can be converted into amides by reaction with amines. This transformation often proceeds via an activated intermediate, such as an acyl chloride. The carboxylic acid is first treated with a chlorinating agent, like thionyl chloride (SOCl₂), to form 3-nitro-5-(trifluoromethyl)benzoyl chloride. This highly reactive acyl chloride can then readily react with a primary or secondary amine to form the corresponding amide.

Table 2: Common Reactions of the Carboxylic Acid Group

| Reaction | Reagents | Product Type |

| Esterification | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄) | Ester |

| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) | Acyl Chloride |

| Amide Formation | 1. Thionyl Chloride (SOCl₂) 2. Amine (RNH₂ or R₂NH) | Amide |

These derivatization reactions are crucial for the incorporation of the 3-nitro-5-(trifluoromethyl)benzoyl moiety into more complex molecules, which is a key step in the synthesis of various pharmaceutical and agrochemical products.

Reactions of the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is known for its high stability and is generally unreactive under most synthetic conditions. beilstein-journals.org Its primary role in the reactivity of this compound is electronic. As a potent electron-withdrawing group, it significantly increases the electrophilicity of the aromatic ring and the acidity of the carboxylic acid proton. cymitquimica.combeilstein-journals.org Direct chemical transformations of the C-F bonds in the trifluoromethyl group require harsh conditions and are not common in standard organic synthesis. Therefore, this group typically remains intact during reactions involving the other functional moieties of the molecule.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for aromatic systems that are electron-deficient. The reaction is facilitated by the presence of strong electron-withdrawing groups, such as nitro and trifluoromethyl groups, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. libretexts.orgmasterorganicchemistry.com For an SNAr reaction to occur, a suitable leaving group, typically a halide, must also be present on the ring. libretexts.org

The electron-withdrawing groups are most effective at stabilizing the intermediate when they are positioned ortho or para to the leaving group. libretexts.orgmasterorganicchemistry.com In the case of a derivative like 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, the nitro group is ortho to the chlorine leaving group, and the trifluoromethyl group is para. This arrangement strongly activates the ring for nucleophilic attack at the carbon bearing the chlorine atom. iucr.orgresearchgate.net

A typical SNAr reaction on a derivative of the title compound would proceed as follows:

Nucleophilic Attack : A nucleophile attacks the carbon atom attached to the leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate. masterorganicchemistry.com

Departure of Leaving Group : The aromaticity is restored as the leaving group departs with its pair of electrons. libretexts.org

| Starting Material | Nucleophile | Conditions | Product |

|---|---|---|---|

| 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid | Secondary Amine (e.g., Piperidine) | In situ during ring closure step | 2-(Piperidin-1-yl)-3-nitro-5-(trifluoromethyl)benzoic acid derivative |

Formation of Key Intermediates (e.g., acid chloride, isothiocyanate)

The carboxylic acid group of this compound is a versatile handle for creating a variety of important synthetic intermediates. The formation of an acid chloride is a common first step to increase the electrophilicity of the carbonyl carbon, enabling subsequent reactions with weak nucleophiles.

Acid Chloride Formation : The conversion of the carboxylic acid to its corresponding acid chloride, 3-Nitro-5-(trifluoromethyl)benzoyl chloride, is readily achieved by treatment with thionyl chloride (SOCl₂). iucr.orgnih.gov This highly reactive intermediate is typically not isolated but used directly in the next step of a synthetic sequence.

Isothiocyanate Formation : Benzoyl isothiocyanates are valuable intermediates, particularly in the synthesis of heterocyclic compounds like benzothiazinones. researchgate.netnih.gov Starting from a related compound, 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, the corresponding benzoyl isothiocyanate is synthesized in a two-step, one-pot procedure. First, the benzoic acid is activated by conversion to the acid chloride with thionyl chloride. Subsequently, the addition of a thiocyanate (B1210189) salt, such as ammonium (B1175870) thiocyanate, leads to the formation of the highly reactive 2-chloro-3-nitro-5-(trifluoromethyl)benzoyl isothiocyanate intermediate. researchgate.net This species is then reacted in situ with a nucleophile. researchgate.netnih.gov

| Starting Material | Reagents | Intermediate Formed |

|---|---|---|

| This compound | Thionyl chloride (SOCl₂) | 3-Nitro-5-(trifluoromethyl)benzoyl chloride |

| 3-Nitro-5-(trifluoromethyl)benzoyl chloride | Ammonium thiocyanate (NH₄SCN) | 3-Nitro-5-(trifluoromethyl)benzoyl isothiocyanate |

Competitive Reaction Pathways in Derivatization

When using multifunctional intermediates like benzoyl isothiocyanates, competitive reaction pathways can lead to the formation of side products. The 2-chloro-3-nitro-5-(trifluoromethyl)benzoyl isothiocyanate intermediate, for example, possesses two distinct electrophilic sites susceptible to nucleophilic attack: the carbonyl carbon and the isothiocyanate carbon. researchgate.net

In the synthesis of certain benzothiazinone (BTZ) derivatives, this intermediate is reacted with a secondary amine, such as piperidine. This leads to two possible outcomes depending on the point of nucleophilic attack: researchgate.net

Attack at the Isothiocyanate Carbon : This is the desired pathway for BTZ synthesis. The amine attacks the isothiocyanate carbon, leading to the formation of a thiourea (B124793) derivative. This intermediate then undergoes an intramolecular nucleophilic aromatic substitution (ring closure) to yield the final benzothiazinone product.

Attack at the Carbonyl Carbon : Alternatively, the amine can attack the more traditionally reactive carbonyl carbon of the benzoyl group. This pathway results in the formation of a stable amide, specifically 2-chloro-3-nitro-5-(trifluoromethyl)phenylmethanone, as a side product. researchgate.net

The reaction conditions, such as temperature, can influence the ratio of these products. It has been noted that elevated temperatures may favor the formation of the amide side product. researchgate.net This competition highlights the need for careful control of reaction parameters to maximize the yield of the desired product.

Structural Characterization and Analysis

Crystal and Molecular Structures

X-ray Crystallography Studies of Related Compounds

X-ray diffraction studies on 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid reveal a molecule where the substituent groups are notably twisted out of the plane of the benzene (B151609) ring. nih.govresearchgate.net In this related compound, the carboxylic acid group and the nitro group exhibit significant torsion angles with respect to the aromatic ring. nih.govresearchgate.net Specifically, the nitro group is oriented almost perpendicular to the benzene ring plane. nih.govresearchgate.net These molecules form hydrogen-bonded dimers in the crystal lattice. nih.govresearchgate.net

Conformational Analysis of Substituent Groups

The conformation of the substituent groups relative to the benzene ring is a key aspect of the molecular geometry, influencing the compound's electronic properties and intermolecular interactions.

In the crystal structure of 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, the plane of the carboxy group is twisted out of the mean plane of the benzene ring by approximately 22.9 degrees. nih.gov More dramatically, the nitro group exhibits a substantial twist, with its plane being oriented at about 85.38 degrees relative to the benzene ring. nih.gov In the corresponding benzamide derivative, 2-chloro-3-nitro-5-(trifluoromethyl)benzamide, the amide group is inclined at 49.0 and 43.4 degrees in the two independent molecules in the asymmetric unit, while the nitro group shows a smaller, yet significant, twist of 46.1 and 46.7 degrees. nih.gov

Table 1: Twist Angles of Substituent Groups in 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid and its benzamide derivative

| Compound | Functional Group | Twist Angle (°) Relative to Benzene Ring |

| 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid | Carboxylic Acid | 22.9 |

| 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid | Nitro | 85.38 |

| 2-chloro-3-nitro-5-(trifluoromethyl)benzamide (Molecule 1) | Amide | 49.0 |

| 2-chloro-3-nitro-5-(trifluoromethyl)benzamide (Molecule 1) | Nitro | 46.1 |

| 2-chloro-3-nitro-5-(trifluoromethyl)benzamide (Molecule 2) | Amide | 43.4 |

| 2-chloro-3-nitro-5-(trifluoromethyl)benzamide (Molecule 2) | Nitro | 46.7 |

Data sourced from crystallographic studies on related compounds.

The trifluoromethyl group is known to exhibit rotational disorder in the solid state. In the crystal structure of 2-chloro-3-nitro-5-(trifluoromethyl)benzamide, one of the two molecules in the asymmetric unit shows partial rotational disorder of the trifluoromethyl group. nih.gov This phenomenon is also observed in other related structures, such as 2-chloro-3-nitro-5-(trifluoromethyl)phenylmethanone, where the trifluoromethyl group has a refined occupancy ratio of 0.972:0.028 for its two disordered positions. researchgate.net

Spectroscopic Characterization

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are instrumental in elucidating the chemical structure of organic molecules in solution.

NMR Spectroscopy (¹H NMR, ¹³C NMR)

For the related compound, 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, the ¹H NMR spectrum in DMSO-d₆ shows two distinct signals for the aromatic protons. nih.gov The ¹³C NMR spectrum provides detailed information about the carbon framework of the molecule. nih.gov

Table 2: NMR Spectroscopic Data for 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) |

| ¹H | 8.70 | d, J = 2.2 |

| ¹H | 8.40 | d, J = 2.2 |

| ¹³C | 164.3 | |

| ¹³C | 149.7 | |

| ¹³C | 135.7 | |

| ¹³C | 129.7 | q, ³J = 4 |

| ¹³C | 128.8 | q, ²J = 35 |

| ¹³C | 127.2 | |

| ¹³C | 124.0 | q, ³J = 4 |

| ¹³C | 122.3 | q, ¹J = 273 |

Solvent: DMSO-d₆. Data for a related compound. nih.gov

Infrared (IR) and ATR-IR Spectroscopy

Infrared (IR) spectroscopy, particularly when coupled with Attenuated Total Reflectance (ATR) sampling, is a powerful technique for identifying the functional groups within a molecule. The analysis of 3-Nitro-5-(trifluoromethyl)benzoic acid reveals characteristic absorption bands that confirm the presence of the carboxylic acid, nitro, and trifluoromethyl groups, as well as the aromatic ring.

While a complete, publicly available spectrum for this compound is not readily found, data from the closely related compound, 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid, shows key absorptions at 3097 cm⁻¹ (C-H stretch), 2865 cm⁻¹ (O-H stretch), and 1702 cm⁻¹ (C=O stretch) nih.gov. The interpretation for this compound is based on the expected vibrational modes for its constituent groups.

Key expected spectral features include:

O-H Stretch: A very broad absorption band is anticipated between 2500 and 3300 cm⁻¹. This broadening is a hallmark of the carboxylic acid functional group and results from strong intermolecular hydrogen bonding between molecules, forming dimers in the solid state docbrown.infospectroscopyonline.com.

C-H Stretch (Aromatic): Aromatic C-H stretching vibrations typically appear at wavenumbers just above 3000 cm⁻¹, generally in the 3100-3000 cm⁻¹ region vscht.cz.

C=O Stretch (Carbonyl): A strong, sharp absorption band is expected in the region of 1710 to 1680 cm⁻¹. The conjugation of the carbonyl group with the aromatic ring tends to shift this band to a slightly lower wavenumber compared to saturated carboxylic acids spectroscopyonline.com.

NO₂ Stretch (Nitro Group): The nitro group is characterized by two distinct stretching vibrations: an asymmetric stretch typically found between 1550 and 1500 cm⁻¹ and a symmetric stretch between 1370 and 1330 cm⁻¹.

C-F Stretch (Trifluoromethyl Group): The C-F bonds of the trifluoromethyl group give rise to very strong and characteristic absorption bands, typically in the 1350-1120 cm⁻¹ range.

C-O Stretch and O-H Bend: The stretching vibration of the C-O bond in the carboxylic acid group is expected between 1320 and 1210 cm⁻¹, while a broad O-H out-of-plane bend (wag) is often observed around 960-900 cm⁻¹ docbrown.infospectroscopyonline.com.

Aromatic C=C Stretches: The carbon-carbon stretching vibrations within the benzene ring typically produce several bands of variable intensity in the 1600-1450 cm⁻¹ region vscht.cz.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500-3300 | Strong, Very Broad |

| Aromatic Ring | C-H Stretch | 3000-3100 | Medium to Weak |

| Carboxylic Acid | C=O Stretch | 1680-1710 | Strong |

| Nitro Group | N-O Asymmetric Stretch | 1500-1550 | Strong |

| Aromatic Ring | C=C Stretch | 1450-1600 | Medium to Weak |

| Nitro Group | N-O Symmetric Stretch | 1330-1370 | Strong |

| Trifluoromethyl Group | C-F Stretch | 1120-1350 | Very Strong |

| Carboxylic Acid | C-O Stretch | 1210-1320 | Medium |

| Carboxylic Acid | O-H Bend (Out-of-Plane) | 900-960 | Medium, Broad |

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. While specific experimental Raman data for this compound is not widely published, the expected spectral features can be inferred from the analysis of structurally similar compounds. For instance, the Raman spectrum of p-nitrobenzoic acid shows characteristic bands for the nitro group and the aromatic ring researchgate.net. Similarly, data for 3-(trifluoromethyl)benzoic acid provides insight into the vibrations of the trifluoromethyl-substituted ring chemicalbook.com.

In the Raman spectrum of this compound, the most characteristic signals would be:

Symmetric NO₂ Stretch: This vibration, expected around 1350 cm⁻¹, typically gives a very strong and sharp band in the Raman spectrum, which is often the most prominent feature for nitroaromatic compounds.

Aromatic Ring Vibrations: The substituted benzene ring will produce several distinct bands. A "ring-breathing" mode, which involves the symmetric expansion and contraction of the ring, is expected to be prominent. Aromatic C-H stretching vibrations are also observed above 3000 cm⁻¹.

Trifluoromethyl Group Vibrations: The symmetric C-F stretching mode of the CF₃ group is expected to be Raman active, though its intensity can vary.

Carbonyl (C=O) Stretch: The C=O stretching vibration, while very strong in the IR spectrum, tends to be weaker in the Raman spectrum for carboxylic acids.

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic Ring | C-H Stretch | 3050-3100 | Medium |

| Aromatic Ring | Ring Breathing/Stretching | ~1600, ~1000 | Strong |

| Nitro Group | N-O Symmetric Stretch | ~1350 | Very Strong |

| Trifluoromethyl Group | Symmetric C-F Stretch | Variable | Medium to Weak |

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby revealing its molecular weight and structural features. The molecular formula of this compound is C₈H₄F₃NO₄, corresponding to a molecular weight of approximately 235.12 g/mol scbt.com.

In an electron ionization (EI) mass spectrum, the following key fragments would be expected:

Molecular Ion Peak [M]⁺•: The parent peak corresponding to the intact molecule would be observed at m/z 235.

[M-OH]⁺ Peak: A common fragmentation pathway for carboxylic acids is the loss of a hydroxyl radical (•OH, mass 17), which would result in a prominent peak at m/z 218. This fragment corresponds to the stable acylium ion docbrown.info.

[M-COOH]⁺ Peak: Loss of the entire carboxyl group as a radical (•COOH, mass 45) would lead to a fragment at m/z 190 docbrown.info.

[M-NO₂]⁺ Peak: Cleavage of the nitro group (•NO₂, mass 46) would produce a peak at m/z 189.

Loss of CO: The acylium ion (m/z 218) can further fragment by losing a molecule of carbon monoxide (CO, mass 28) to yield a peak at m/z 190.

The analysis of related compounds, such as 3-(trifluoromethyl)benzoic acid, shows characteristic fragments at m/z 190 (molecular ion), 173 (loss of OH), and 145 (loss of COOH or loss of CO from the m/z 173 fragment) chemicalbook.comnist.gov. This supports the predicted fragmentation pattern for this compound.

| m/z Value | Proposed Fragment Identity | Origin of Fragment |

|---|---|---|

| 235 | [C₈H₄F₃NO₄]⁺• | Molecular Ion (M⁺•) |

| 218 | [M - OH]⁺ | Loss of hydroxyl radical |

| 190 | [M - COOH]⁺ | Loss of carboxyl radical |

| 189 | [M - NO₂]⁺ | Loss of nitro radical |

| 190 | [M - OH - CO]⁺ | Loss of CO from m/z 218 |

Applications in Advanced Chemical Synthesis and Materials Science

Role as a Building Block in Organic Synthesis

The intrinsic properties of 3-Nitro-5-(trifluoromethyl)benzoic acid, including its high reactivity and stability, establish it as a fundamental component in various synthetic pathways. cymitquimica.combiosynth.com The presence of three distinct functional groups offers multiple reaction sites, allowing for sequential and controlled modifications to build intricate molecular frameworks.

Synthesis of Complex Organic Molecules

As a versatile chemical intermediate, this compound serves as a cornerstone for the synthesis of complex organic structures. biosynth.com Its activated aromatic ring system is amenable to a variety of chemical transformations. The carboxylic acid group can be readily converted into esters, amides, or acid chlorides, providing a gateway to a wide array of derivatives. For instance, it can be used in the synthesis of substituted benzamides, which are prevalent motifs in many biologically active compounds. The nitro group can be reduced to an amine, which can then undergo a plethora of reactions such as diazotization, acylation, and alkylation, further expanding the molecular diversity achievable from this single precursor.

Preparation of Pharmaceutical Intermediates

The compound is extensively utilized as an intermediate in the synthesis of numerous pharmaceutical compounds. sigmaaldrich.comoakwoodchemical.com Its structural features are often incorporated into the core of drug candidates. The trifluoromethyl group is particularly valued in medicinal chemistry for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets. By employing this compound as a starting material, chemists can efficiently introduce this crucial pharmacophore into developing drug molecules.

A notable example is its use in the synthesis of precursors for antitubercular agents. While the direct synthesis often involves a chlorinated derivative, 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, the non-chlorinated parent compound is a key starting point for the introduction of these functionalities. nih.gov

Precursor in Fine Chemical Production

Beyond pharmaceuticals, this compound is a precursor in the production of various fine chemicals, including agrochemicals and dyes. cymitquimica.comresearchgate.net In the agrochemical industry, the trifluoromethyl group is a common feature in modern herbicides and pesticides due to its contribution to the biological activity and stability of the molecules. The compound's reactivity allows for its incorporation into novel agrochemical scaffolds. Furthermore, its aromatic and nitro functionalities make it a suitable starting material for the synthesis of specialized dyes and pigments.

Applications in Pharmaceutical Development

The utility of this compound is particularly pronounced in the field of pharmaceutical development, where it serves as a foundational element in the discovery and synthesis of new therapeutic agents.

As a Building Block in Drug Discovery Programs

In drug discovery, the incorporation of fluorine-containing groups is a widely used strategy to enhance the pharmacological profile of a molecule. The trifluoromethyl group, in particular, can significantly improve a drug's efficacy and pharmacokinetics. This compound provides a convenient and efficient way to integrate this group into new chemical entities. The presence of the nitro group also offers synthetic handles for further molecular elaboration, allowing for the creation of libraries of related compounds for structure-activity relationship (SAR) studies. This is crucial in the iterative process of optimizing a lead compound into a viable drug candidate.

For example, derivatives of this benzoic acid have been explored in the synthesis of inhibitors for enzymes such as MbtI (salicylate synthase), which is a target for the development of novel antitubercular agents. mdpi.com

Synthesis of Antitubercular Agents (e.g., Benzothiazinones - BTZs)

One of the most significant applications of this chemical scaffold is in the synthesis of a promising class of antitubercular agents known as benzothiazinones (BTZs). nih.govresearchgate.net BTZs, including clinical candidates like BTZ043 and Macozinone (PBTZ169), are potent inhibitors of the mycobacterial enzyme DprE1, which is essential for the synthesis of the mycobacterial cell wall. nih.gov

The synthesis of these complex heterocyclic compounds often commences from a chlorinated derivative, 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid. nih.govresearchgate.net This key intermediate is prepared from precursors like 2-chloro-5-(trifluoromethyl)benzonitrile (B1329294) through a nitration process. nih.gov The resulting 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid is then activated, typically by conversion to the corresponding acid chloride, and subjected to a series of reactions to construct the benzothiazinone core. nih.gov Thus, this compound and its direct precursors are fundamental to the production of this critical class of new anti-tuberculosis drug candidates.

| Compound Name | CAS Number | Molecular Formula | Application/Role |

| This compound | 328-80-3 | C8H4F3NO4 | Versatile building block in organic synthesis, precursor for pharmaceuticals and fine chemicals. |

| 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid | 115561-68-9 | C8H3ClF3NO4 | Key intermediate in the synthesis of Benzothiazinones (BTZs). |

| 2-chloro-5-(trifluoromethyl)benzonitrile | 79579-33-2 | C8H3ClF3N | Starting material for the synthesis of 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid. |

| Benzothiazinones (BTZs) | N/A | Varies | A class of potent antitubercular agents that inhibit the mycobacterial enzyme DprE1. |

| BTZ043 | 956910-38-0 | C21H23F3N4O6S | A clinical candidate from the benzothiazinone class of antitubercular drugs. |

| Macozinone (PBTZ169) | 1262331-90-0 | C26H31F3N4O5S | A clinical candidate from the benzothiazinone class of antitubercular drugs. |

| 5-(3-cyano-5-(trifluoromethyl)phenyl)furan-2-carboxylic acid | N/A | C13H6F3NO3 | An inhibitor of the enzyme MbtI, a target for new antitubercular agents. |

Materials Science Applications

No publicly available research data directly links the use of this compound to the exploration or synthesis of nanomaterials.

There is no available scientific literature that describes the application of this compound in the formation of layered structures or nanosheets.

An In-depth Analysis of this compound

Introduction

This compound is an aromatic carboxylic acid derivative. This compound is characterized by a benzene (B151609) ring substituted with a carboxylic acid group, a nitro group at position 3, and a trifluoromethyl group at position 5. It is a solid at room temperature and possesses notable chemical stability. Its solubility is limited in water but greater in organic solvents, a characteristic influenced by the hydrophobic trifluoromethyl group. The presence of strong electron-withdrawing groups, namely the nitro and trifluoromethyl moieties, significantly impacts its chemical reactivity, rendering it a valuable intermediate in various synthetic applications.

Chemical Synthesis and Reactions

While specific details on the direct synthesis of this compound are not extensively documented in publicly available literature, information on the synthesis of structurally similar compounds provides insight into potential synthetic pathways. For instance, the synthesis of the related compound, 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid, involves the nitration of 2-chloro-5-(trifluoromethyl)benzonitrile using a nitrating acid mixture. This suggests that a similar nitration reaction of a suitable precursor could be a viable route for the synthesis of this compound.

Once synthesized, this compound can serve as a precursor in further chemical transformations. For example, it can be used to synthesize methyl 3-amino-5-(trifluoromethyl)benzoate. This reaction typically involves the reduction of the nitro group to an amino group, followed by esterification of the carboxylic acid.

Structural Characteristics and Spectroscopic Data

The molecular structure of this compound is defined by the spatial arrangement of its constituent functional groups on the benzene ring. The interplay between the electron-withdrawing nitro and trifluoromethyl groups and the carboxylic acid group dictates the electronic and steric properties of the molecule. Detailed crystallographic and spectroscopic data are essential for a comprehensive understanding of its structure and behavior.

| Property | Data |

| Molecular Formula | C8H4F3NO4 |

| CAS Number | 328-80-3 |

This table is interactive. You can sort and filter the data.

The unique structural features of this compound and its derivatives make them valuable in specialized applications within chemical synthesis and materials science.

Role in Coprecipitation of Layered Anions

While direct studies on the role of this compound in the coprecipitation of layered anions are limited, research on a closely related derivative, 3-amino-5-(trifluoromethyl)benzoic acid (FBA), provides significant insights. nih.gov This amino derivative has been successfully intercalated into zinc-aluminum layered double hydroxides (LDHs) through a coprecipitation method. nih.gov Layered double hydroxides are a class of materials with positively charged layers and charge-compensating anions in the interlayer region. nih.govrsc.org The ability to intercalate organic anions like FBA allows for the creation of hybrid organic-inorganic materials with tailored properties. nih.gov In this context, FBA acts as a UV absorber, and its intercalation into the LDH structure can enhance its photostability and create novel UV-shielding materials. nih.gov Given the structural similarity, it is plausible that this compound could also be intercalated into layered materials like LDHs, potentially imparting unique electronic or catalytic properties to the resulting composite material.

Green Chemistry Initiatives and Catalysis

Currently, there is no specific information available in the reviewed literature regarding the direct application or role of this compound in green chemistry initiatives or as a catalyst.

Computational Chemistry and Theoretical Studies

Conformational Analysis and Energy Landscapes

Specific theoretical studies detailing the conformational analysis and potential energy landscapes for 3-Nitro-5-(trifluoromethyl)benzoic acid were not found in the available search results.

Substituent Effects and Electronic Properties

Computational methods provide insights into the physicochemical properties that arise from these substituent effects. Calculated values for various molecular descriptors of this compound offer a quantitative perspective on its electronic nature.

Table 1: Calculated Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Topological Polar Surface Area (TPSA) | 83.12 Ų | [Ambeed] |

| Molar Refractivity | 47.23 | [Ambeed] |

| Number of H-bond Acceptors | 7 | [Ambeed] |

| Number of H-bond Donors | 1 | [Ambeed] |

This table is interactive and can be sorted by clicking on the column headers.

The Topological Polar Surface Area (TPSA) is a descriptor calculated from the surface areas of polar atoms (oxygen and nitrogen) and is indicative of a molecule's polarity and ability to form hydrogen bonds. The presence of the nitro and carboxylic acid groups contributes significantly to the TPSA value. The number of hydrogen bond donors and acceptors, calculated to be 1 and 7 respectively, further quantifies the molecule's potential for intermolecular interactions. [Ambeed]

Hydrogen Bonding Networks and Supramolecular Assembly

Detailed experimental or theoretical studies specifically characterizing the hydrogen bonding networks and supramolecular assembly of this compound have not been identified in the search results.

Theoretical Studies of Reaction Mechanisms

Specific theoretical studies on the reaction mechanisms involving this compound were not available in the conducted searches.

Future Research Directions

Further Exploration of Derivatization Strategies

The reactivity of the carboxylic acid group on 3-Nitro-5-(trifluoromethyl)benzoic acid allows for a variety of derivatization strategies, primarily through the formation of amides and esters. These reactions typically proceed via an acyl chloride intermediate, which can be synthesized by treating the carboxylic acid with reagents such as thionyl chloride. nih.govguidechem.com

Amide Synthesis: The resulting 3-nitro-5-(trifluoromethyl)benzoyl chloride is a versatile intermediate for the synthesis of a wide range of amides by reacting it with primary or secondary amines. guidechem.comnih.govacs.orgthieme-connect.deacs.orgnih.gov This strategy opens the door to creating a diverse library of compounds with potentially novel biological activities.

Ester Synthesis: Similarly, ester derivatives can be readily prepared by reacting the acyl chloride with various alcohols. organic-chemistry.orgdiva-portal.orgrsc.orgnih.gov The exploration of different alcohol substrates could lead to the development of new materials or compounds with specific physical and chemical properties.

Future research should focus on expanding the range of amines and alcohols used in these derivatization reactions to generate a comprehensive library of novel compounds. The reaction conditions for these syntheses could also be optimized for efficiency and yield.

| Derivative Type | Synthetic Approach | Reagents |

| Acyl Chloride | Chlorination | Thionyl chloride |

| Amides | Acylation | 3-Nitro-5-(trifluoromethyl)benzoyl chloride, Primary/Secondary Amines |

| Esters | Esterification | 3-Nitro-5-(trifluoromethyl)benzoyl chloride, Alcohols |

Advanced Applications in Drug Design and Discovery

The presence of both a trifluoromethyl group and a nitro group in this compound makes it a particularly attractive scaffold for drug design. The trifluoromethyl group is known to enhance metabolic stability and binding affinity of drug candidates. ebi.ac.ukresearchgate.netnih.gov The nitro group, while sometimes considered a liability in drug design, can also be a key pharmacophore, as seen in several existing therapeutic agents. ebi.ac.ukresearchgate.netnih.gov

A chlorinated derivative, 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, serves as a precursor in the synthesis of benzothiazinones, a promising class of antitubercular agents. nih.gov This highlights the potential of this compound derivatives in developing new therapeutics.

Future research in this area should involve the synthesis and screening of a diverse library of derivatives against a wide range of biological targets. The bioisosteric replacement of the nitro group with other functional groups could also be explored to modulate the pharmacological properties of the resulting compounds. ebi.ac.ukresearchgate.netnih.gov

Novel Applications in Materials Science and Nanotechnology

The unique electronic and physical properties imparted by the trifluoromethyl and nitro groups suggest that this compound and its derivatives could find applications in materials science. For instance, fluorinated benzoic acids have been investigated as potential inhibitors for atomic layer deposition (ALD), a technique used in nanofabrication. The strong electron-withdrawing nature of the substituents on the aromatic ring can influence the molecule's adsorption and reactivity on surfaces.

Further research could explore the use of this compound and its derivatives in the development of:

Polymers: Incorporation into polymer backbones could lead to materials with enhanced thermal stability, chemical resistance, and specific optical properties.

Self-Assembled Monolayers (SAMs): The carboxylic acid group can act as an anchor to various substrates, allowing for the formation of functionalized surfaces with tailored properties.

Nonlinear Optical (NLO) Materials: The presence of strong electron-donating and electron-withdrawing groups on an aromatic ring is a common feature of molecules with NLO properties.

Investigations into Biological Activities and Mechanisms of Action

While the parent compound itself has not been extensively studied for its biological activity, the presence of the nitro group suggests potential for antimicrobial or anticancer effects. nih.govmdpi.com Nitro-containing compounds can undergo bioreduction in cells to form reactive nitroso and hydroxylamine (B1172632) intermediates, which can induce cellular damage.

Future investigations should include comprehensive in vitro and in vivo screening of this compound and its derivatives to identify any potential therapeutic activities. mdpi.com Mechanistic studies would then be crucial to elucidate the mode of action of any active compounds, including their interactions with biological macromolecules and their effects on cellular pathways.

Computational Modeling for Predictive Synthesis and Property Optimization

Computational modeling, particularly using Density Functional Theory (DFT), can be a powerful tool to predict the properties and reactivity of this compound and its derivatives. niscpr.res.inacs.orgresearchgate.netmdpi.comdntb.gov.ua DFT calculations can provide insights into the molecule's electronic structure, vibrational frequencies, and reactivity, which can guide synthetic efforts and help in the rational design of new compounds with desired properties. niscpr.res.inmdpi.comdntb.gov.ua

Future computational studies could focus on:

Predicting Reaction Outcomes: Modeling the reaction pathways for derivatization reactions can help in optimizing reaction conditions and predicting the feasibility of synthesizing novel compounds.

Structure-Activity Relationship (SAR) Studies: Computational docking and molecular dynamics simulations can be used to predict the binding affinity of derivatives to specific biological targets, thus aiding in the design of more potent drug candidates.

Predicting Material Properties: DFT calculations can be employed to predict the electronic, optical, and mechanical properties of materials incorporating this chemical moiety.

By combining synthetic chemistry with computational modeling and biological evaluation, the full potential of this compound as a versatile building block in science and technology can be realized.

常见问题

Q. What are the recommended synthesis methods for 3-nitro-5-(trifluoromethyl)benzoic acid, and what critical parameters must be controlled?

The compound is typically synthesized via nitration and trifluoromethylation of benzoic acid derivatives. Critical parameters include reaction temperature (optimized between 80–120°C), stoichiometry of nitrating agents (e.g., nitric acid), and controlled addition of trifluoromethylating reagents to avoid over-substitution. Post-synthesis, purification via recrystallization in ethanol or DMF is essential to achieve ≥98% purity .

Q. How can researchers accurately determine the purity of this compound, and which analytical techniques are most effective?

High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for quantitative purity assessment. Complementary methods include:

- NMR spectroscopy : To confirm absence of positional isomers (e.g., distinguishing 3-nitro from 4-nitro derivatives) .

- Melting point analysis : Compare observed values (127–132°C) against literature data to detect impurities .

Q. What safety precautions are essential for handling this compound in the laboratory?

Q. What are the solubility characteristics of this compound, and how do they influence recrystallization?

The compound is soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in ethanol. Recrystallization is best achieved using ethanol/water mixtures (70:30 v/v) at 60°C, yielding high-purity crystals .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported melting points (e.g., 127–132°C vs. 128°C)?

Discrepancies may arise from polymorphic forms or impurities. Strategies include:

Q. How do the electron-withdrawing nitro and trifluoromethyl groups influence reactivity in nucleophilic substitutions?

The meta-directing nitro and trifluoromethyl groups deactivate the aromatic ring, reducing electrophilic substitution rates. However, they enhance acidity of the carboxylic acid (pKa ≈ 1.5–2.0), making it reactive in esterification or amidation reactions. Computational studies (e.g., DFT) can model charge distribution to predict reactivity .

Q. What challenges arise when synthesizing derivatives, and how can protecting groups mitigate these issues?

Introducing substituents to the aromatic ring is challenging due to steric and electronic effects. Strategies include:

- Protecting the carboxylic acid : Use methyl esters to prevent side reactions during nitration .

- Directed ortho-metalation : Employ lithium bases to selectively functionalize positions adjacent to electron-withdrawing groups .

Q. How can spectroscopic techniques distinguish positional isomers or by-products?

- ¹H NMR : The nitro group deshields adjacent protons, causing distinct splitting patterns (e.g., para-substitution shows singlet, meta-substitution shows doublets) .

- IR spectroscopy : The asymmetric stretching of NO₂ (~1530 cm⁻¹) and CF₃ (~1150 cm⁻¹) confirm substitution patterns .

Q. What methodologies optimize by-product analysis during synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。